molecular formula C7H11ClF3NO3 B6186475 methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride CAS No. 2639456-38-3

methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride

Cat. No.: B6186475
CAS No.: 2639456-38-3
M. Wt: 249.6
InChI Key:
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Description

“Methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride” is a chemical compound with the molecular formula C7H11ClF3NO3 . It is a derivative of azetidine, a four-membered saturated heterocycle containing one nitrogen atom . The compound is part of a class of molecules that have been used in the synthesis of new heterocyclic amino acid derivatives .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of “this compound” includes an azetidine ring, a trifluoromethyl group, and an acetate group . The structures of similar compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition . The diversification of novel heterocyclic amino acid derivatives was achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

Future Directions

The future directions for research on “methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride” and similar compounds could involve further exploration of their synthesis, diversification, and potential biological activities . The development and synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings could be a promising area of study .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride involves the reaction of 3-(trifluoromethyl)azetidin-3-ol with methyl 2-bromoacetate, followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "3-(trifluoromethyl)azetidin-3-ol", "Methyl 2-bromoacetate", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(trifluoromethyl)azetidin-3-ol (1.0 g, 6.2 mmol) in diethyl ether (20 mL) and add methyl 2-bromoacetate (1.5 g, 7.4 mmol) and sodium hydroxide (0.6 g, 15 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Extract the mixture with diethyl ether (3 x 20 mL) and combine the organic layers. Wash the combined organic layers with water (20 mL) and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a yellow oil.", "Step 3: Dissolve the yellow oil in a mixture of water (10 mL) and diethyl ether (10 mL) and add hydrochloric acid (1 M, 10 mL) dropwise with stirring. The mixture is stirred for 1 hour at room temperature.", "Step 4: Extract the mixture with diethyl ether (3 x 20 mL) and combine the organic layers. Wash the combined organic layers with water (20 mL) and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain a white solid, which is the desired product, methyl 2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetate hydrochloride." ] }

CAS No.

2639456-38-3

Molecular Formula

C7H11ClF3NO3

Molecular Weight

249.6

Purity

95

Origin of Product

United States

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